InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3
. The Canonical SMILES representation is CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl
. S-(-)-Etomoxir is classified as a small-molecule inhibitor and is often used in pharmacological studies to explore the role of fatty acid metabolism in various biological processes. It has been studied extensively in both animal models and human cells, particularly in the context of metabolic diseases and cancer research .
The synthesis of S-(-)-Etomoxir involves several steps, including the alkylation of specific precursors and subsequent epoxidation. One notable method includes the use of Sharpless epoxidation, which allows for the generation of enantiomerically pure forms of the compound .
A radiochemical synthesis method has also been developed, which utilizes nucleophilic exchange reactions to label the compound with radioiodine. This method achieved radiochemical yields of 43% and 67% for different derivatives, enhancing its utility in metabolic studies and molecular imaging .
S-(-)-Etomoxir has a complex molecular structure characterized by its oxirane ring and a carboxylate functional group. The molecular formula is CHClO, and it has a molecular weight of approximately 274.73 g/mol. The stereochemistry is crucial for its biological activity, with the S-enantiomer being more effective as an inhibitor of fatty acid oxidation.
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | CHClO |
Molecular Weight | 274.73 g/mol |
Functional Groups | Oxirane, Carboxylate |
S-(-)-Etomoxir primarily participates in reactions that involve its binding to carnitine palmitoyltransferase 1a, leading to the inhibition of fatty acid transport into mitochondria. This action prevents β-oxidation from occurring effectively, resulting in altered lipid metabolism. The compound can also undergo hydrolysis, where it is converted into its active form, etomoxir-CoA ester, which further binds to target enzymes .
The mechanism of action for S-(-)-Etomoxir involves its irreversible binding to carnitine palmitoyltransferase 1a. This binding inhibits the enzyme's activity, thereby blocking the transport of long-chain fatty acids into mitochondria. As a result, cells are forced to rely on alternative energy sources, such as glucose or ketone bodies, which can lead to metabolic shifts that are useful in various therapeutic contexts .
Research indicates that at concentrations exceeding 5 μM, S-(-)-Etomoxir can induce oxidative stress in cells due to its non-specific effects on cellular metabolism .
S-(-)-Etomoxir exhibits several notable physical properties:
These properties make it suitable for various experimental applications but also necessitate careful handling to maintain integrity during experiments.
S-(-)-Etomoxir has significant applications in scientific research:
S-(-)-Etomoxir is the levorotatory enantiomer of 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylic acid. Its absolute configuration is assigned as S at the C2 epoxide carbon, confirmed by X-ray crystallography and chiral resolution studies [1] [7] [8]. The compound exists as a white crystalline solid, with the sodium salt form exhibiting high water solubility (50 mg/mL) [8]. Stereospecificity profoundly influences biological activity: While R-(+)-etomoxir irreversibly inhibits carnitine palmitoyltransferase 1 (half-maximal inhibitory concentration = 5–20 nM), the S-(-)-enantiomer demonstrates negligible binding to this enzyme even at micromolar concentrations [1] [3]. This enantiomeric divergence arises from differential recognition of the three-dimensional orientation by carnitine palmitoyltransferase 1's active site, where only the R-configuration aligns optimally for covalent modification [1].
Table 1: Key Stereochemical Properties of Etomoxir Enantiomers
Property | S-(-)-Etomoxir | R-(+)-Etomoxir |
---|---|---|
Absolute Configuration | S | R |
Optical Rotation ([α]D) | Levorotatory | Dextrorotatory |
CPT1 Inhibition (IC₅₀) | >100 µM (Inactive) | 5-20 nM (Potent) |
Biological Role | Metabolic control probe | CPT1 inhibitor |
Crystal Structure | Monoclinic P2₁ | Monoclinic P2₁ |
The synthesis of enantiomerically pure S-(-)-etomoxir employs three primary strategies:
Chiral Pool Synthesis: The most documented route utilizes D-mannitol as a chiral template. Regioselective epoxide ring formation is achieved via intramolecular Williamson ether synthesis, leveraging the inherent stereocenters of D-mannitol to control the configuration at the critical C2 carbon. This method yields S-(-)-etomoxir with high enantiomeric excess (>98%) but requires multiple protection/deprotection steps, reducing overall yield to approximately 15-20% [1] [7].
Enzymatic Resolution: Racemic ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate undergoes hydrolysis catalyzed by stereoselective lipases (e.g., Candida antarctica Lipase B). The enzyme selectively hydrolyzes the R-(+)-ethyl ester, leaving the S-(-)-ester intact. Following separation via extraction or chromatography, acid hydrolysis yields S-(-)-etomoxir. This process achieves enantiomeric excess values exceeding 95% and is scalable, though optimization of enzyme loading and reaction conditions is critical [9].
Asymmetric Synthesis: Catalytic asymmetric Darzens reaction between 6-(4-chlorophenoxy)hexanal and ethyl diazoacetate, using chiral Rh(II) or Cu(I) complexes (e.g., Rh₂(S-DOSP)₄), directly constructs the epoxide ring with high stereocontrol. Recent advances report enantiomeric excess values up to 92% for the S-epoxide using novel bifunctional sulfide-urea catalysts, offering a more direct route currently under development [7].
The promiscuous binding of racemic etomoxir and R-etomoxir to multiple off-target proteins (e.g., peroxisomal enzymes, acyl-CoA synthetases) necessitates structural refinement for S-(-)-etomoxir applications [4]. Key modification strategies focus on the epoxide, carboxylate, and phenoxy linker:
Table 2: S-(-)-Etomoxir Derivatives and Key Modifications
Derivative Class | Core Modification | Primary Objective | Observed Effect (S-configuration) |
---|---|---|---|
Epoxide Isosteres | Cyclopropane ring | Eliminate non-specific alkylation | Retained specific binding; reduced proteome reactivity |
Carboxylate Replacements | Ethyl tetrazole | Modulate acidity & membrane permeability | Enhanced cytosolic localization; retained chirality |
Alkyl Linker Variation | (CH₂)₅ linker (vs. native (CH₂)₆) | Alter spatial orientation & flexibility | Reduced peroxisomal off-target binding |
Aromatic Substitution | Meta-trifluoromethylphenyl | Modify electronic profile & hydrophobic pocket fit | Improved selectivity in proteomic studies |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4